Tetramethylammonium

Descripción general

Descripción

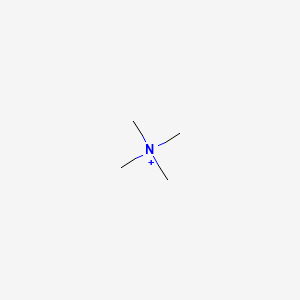

Tetrametilamonio es el catión de amonio cuaternario más simple con la fórmula química ( \text{C}4\text{H}{12}\text{N}^+ ). Consta de cuatro grupos metilo unidos a un átomo de nitrógeno central. Este compuesto es isoelectrónico con el neopentano y tiene carga positiva, típicamente aislado en asociación con un contraión. Las sales comunes incluyen cloruro de tetrametilamonio e hidróxido de tetrametilamonio .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El ion tetrametilamonio se prepara típicamente mediante la reacción entre trimetilamina y cloruro de metilo: [ \text{Me}3\text{N} + \text{MeCl} \rightarrow \text{Me}_4\text{N}+\text{Cl}- ] Esta reacción es adecuada para haluros comunes. Las sales de tetrametilamonio con aniones más complejos pueden prepararse mediante reacciones de metátesis salina. Por ejemplo, el borohidruro de tetrametilamonio se puede preparar a partir de hidróxido de tetrametilamonio {_svg_2}.

Métodos de producción industrial: Un método industrial implica la reacción de trimetilamina con carbonato de dimetilo para formar bicarbonato de tetrametilamonio, que luego se electroliza para producir hidróxido de tetrametilamonio. La solución resultante se puede concentrar o diluir para obtener la concentración deseada .

Análisis De Reacciones Químicas

Role in Silicate Condensation Reactions

TMA influences silicate oligomerization pathways by modulating activation barriers. Comparative free-energy barriers (kJ/mol) in the presence of TMA vs. tetraethylammonium (TEA) and no cation are shown below :

| Reaction | TMA | TEA | No Cation |

|---|---|---|---|

| Dimer formation | 78 | 69 | 61 |

| Trimer formation | 94 | 83 | 53 |

| Linear tetramer | 74 | 85 | – |

| 3-ring formation | 89 | 82 | 72 |

| 4-ring formation | 80 | 97 | 95 |

TMA lowers the barrier for linear tetramer formation compared to TEA, highlighting its role in favoring linear over cyclic silicate structures .

Nucleophilic Aromatic Substitution (SNAr) Fluorination

Anhydrous tetramethylammonium fluoride () is highly effective in SNAr reactions, enabling room-temperature fluorination of aryl halides and nitroarenes. Key examples include:

-

Fluorodenitration :

Yields exceed 95% for substrates like nitrobenzenes in DMF .

-

Solvent effects : Polar aprotic solvents (e.g., DMF) enhance reactivity by stabilizing ion pairs. Reactivity trends correlate with solvent polarity:

Thermal Decomposition

TMA salts decompose upon heating. For example, TMA hydroxide decomposes to trimethylamine and dimethyl ether:

Decomposition rates depend on temperature and counterion stability .

Phase-Transfer Catalysis

While TMA is less hydrophobic than larger quaternary ammonium cations, it still facilitates phase-transfer reactions. Its hydrophilic nature () limits but does not eliminate catalytic utility in biphasic systems .

Acid-Base Reactions

TMA hydroxide serves as a strong base in neutralization reactions:

This method produces salts like from ammonium thiocyanate .

Stability in Deep Eutectic Solvents (DES)

TMA head groups exhibit enhanced stability in DES, with bond distances (e.g., C–N: ~1.49 Å at 298 K) remaining stable even at elevated temperatures (350 K), reducing degradation rates .

Aplicaciones Científicas De Investigación

Chemical Synthesis

Tetramethylammonium Fluoride (TMAF) is recognized for its utility in nucleophilic fluorination reactions. TMAF serves as a fluoride source in the formation of carbon-fluorine bonds, which are critical in the synthesis of pharmaceuticals and agrochemicals. Recent studies have highlighted the following applications:

- Nucleophilic Aromatic Substitution : TMAF facilitates nucleophilic aromatic substitution reactions, allowing for the efficient fluorination of various substrates under mild conditions. This method reduces reaction times and minimizes by-products compared to traditional methods .

- Fluorodenitration Processes : TMAF has been employed in the fluorodenitration of nitroarenes, showcasing its effectiveness in enhancing yields while reducing reaction temperatures .

Table 1: Key Applications of TMAF in Chemical Synthesis

| Application | Description |

|---|---|

| Nucleophilic Aromatic Substitution | Efficient fluorination of substrates, reducing reaction times and by-products |

| Fluorodenitration | Enhances yields in the conversion of nitroarenes to fluorinated products |

Analytical Chemistry

This compound Hydroxide (TMAH) is widely used as a reagent in analytical chemistry due to its strong basicity and ability to solubilize various compounds:

- Sample Preparation : TMAH simplifies the solubilization process compared to acids, making it ideal for preparing samples in spectroscopic analyses. It has been shown to effectively solubilize metals and other compounds for subsequent analysis by techniques such as optical emission spectrometry .

- Environmental Monitoring : TMAH is utilized in methods for detecting heavy metals and other contaminants, particularly in water samples. Its alkalizing properties enhance the sensitivity of detection methods .

Table 2: TMAH Applications in Analytical Chemistry

| Application | Description |

|---|---|

| Sample Preparation | Facilitates solubilization of samples for spectroscopic analysis |

| Environmental Monitoring | Used for detecting heavy metals and contaminants in water samples |

Environmental Management

The management of this compound hydroxide is critical due to its hazardous nature. Research has focused on effective degradation methods:

- Cold Plasma Treatment : Recent studies have proposed using cold plasma combined with periodate oxidation as a method for degrading TMAH. This approach significantly improves removal efficiency compared to traditional methods, demonstrating a viable strategy for managing hazardous waste from semiconductor manufacturing processes .

- Toxicity Management : Understanding the toxicity of TMAH is essential for safety protocols in industries where it is used. Case studies highlight severe health impacts from dermal exposure, necessitating immediate medical intervention and effective decontamination strategies .

Table 3: Environmental Management Strategies for TMAH

| Strategy | Description |

|---|---|

| Cold Plasma Treatment | Combines cold plasma with periodate oxidation for effective degradation of TMAH |

| Toxicity Management | Emphasizes safety protocols and rapid decontamination methods following exposure |

Case Study 1: Fluorination Reactions

A study demonstrated that using TMAF in nucleophilic aromatic substitution allowed for a yield improvement from 92% to over 95% by optimizing reagent ratios. This case illustrates the practical benefits of TMAF in industrial applications .

Case Study 2: Toxicity Incident

A retrospective study on dermal exposure to TMAH revealed that even low concentrations could lead to severe systemic toxicity, including cardiac arrest. This underscores the importance of safety measures when handling this compound compounds .

Mecanismo De Acción

Tetrametilamonio ejerce sus efectos principalmente a través de interacciones con los receptores de acetilcolina nicotínicos y muscarínicos. Primero estimula y luego bloquea la neurotransmisión en los ganglios simpáticos y parasimpáticos, lo que lleva a la despolarización. También actúa como agonista en los receptores muscarínicos en las terminaciones nerviosas posganglionares en los músculos lisos, el músculo cardíaco y las glándulas exocrinas .

Compuestos similares:

- Hidróxido de tetrametilamonio

- Tetraetilamonio

- Tetrapropilamonio

Comparación: Tetrametilamonio es único debido a su alta hidrofilia y estructura relativamente simple. En comparación con el tetraetilamonio y el tetrapropilamonio, tiene un tamaño molecular más pequeño, lo que influye en su solubilidad y reactividad. El hidróxido de tetrametilamonio es una base más fuerte que sus homólogos de tri- o dimetilamina debido a la presencia del ion hidróxido .

Comparación Con Compuestos Similares

- Tetramethylammonium hydroxide

- Tetraethylammonium

- Tetrapropylammonium

Comparison: this compound is unique due to its high hydrophilicity and relatively simple structure. Compared to tetraethylammonium and tetrapropylammonium, it has a smaller molecular size, which influences its solubility and reactivity. This compound hydroxide is a stronger base than its tri- or dimethylamine counterparts due to the presence of the hydroxide ion .

Actividad Biológica

Tetramethylammonium (TMA) is a quaternary ammonium compound that has garnered attention due to its diverse biological activities and potential applications in various fields, including toxicology, pharmacology, and biochemistry. This article provides a comprehensive overview of TMA's biological activity, including its mechanisms of action, toxicity profiles, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the chemical formula . It exists primarily in the form of salts, such as this compound chloride (TMACl) and this compound hydroxide (TMAH). The cationic nature of TMA allows it to interact with various biological membranes and cellular components.

1. Cholinergic Activity:

TMAH acts as a cholinergic agonist, which means it can stimulate the cholinergic receptors in the nervous system. This activity is significant in understanding its toxicological effects, particularly in cases of dermal exposure leading to systemic toxicity. TMAH has been shown to cause respiratory failure due to its cholinergic effects, which can lead to fatal outcomes if not treated promptly .

2. Membrane Interactions:

TMA is known to integrate into cellular membranes, influencing membrane fluidity and permeability. This property is crucial for its role in various biochemical processes, including enzyme activity modulation and ion transport across membranes .

Toxicological Profile

The biological activity of TMA also encompasses its toxicological effects. Studies have demonstrated that TMAH can cause significant skin injuries and systemic toxicity upon dermal exposure. The severity of these effects is concentration-dependent:

- Acute Toxicity: Exposure to high concentrations (e.g., 25% solution) has led to severe chemical burns and systemic effects such as cardiac arrest .

- Chronic Effects: Long-term exposure may result in liver hypertrophy and thymus atrophy, indicating potential impacts on the endocrine system .

Table 1: Toxic Effects of this compound Hydroxide

| Concentration | Effect on Skin | Systemic Toxicity | Outcome |

|---|---|---|---|

| 0.5% | None | None | Safe |

| 2.38% | First-degree burns | Minimal | Recoverable |

| 25% | Severe burns | Respiratory failure | Fatal |

Case Studies

Case Study 1: Cardiac Arrest from Dermal Exposure

A 34-year-old male suffered an out-of-hospital cardiac arrest after accidental dermal exposure to a 2.38% TMAH solution. Despite immediate resuscitation efforts, he experienced severe neurological damage due to anoxic-ischemic encephalopathy . This case highlights the rapid absorption and severe consequences of even low concentrations of TMAH.

Case Study 2: Retrospective Analysis of TMAH Exposures

A retrospective study analyzed cases reported to the Taiwan Poison Control Center from 2010 to 2017. It revealed that immediate decontamination could mitigate systemic toxicity if performed promptly after exposure . However, severe outcomes were still observed in cases involving high concentrations or significant body surface area exposure.

Research Findings

Recent studies have focused on the hydration properties of TMA in biological systems, revealing that TMA plays a critical role in cellular hydration dynamics. Neutron scattering experiments have indicated that TMA forms a distinct hydration shell that influences its biological interactions .

Additionally, research into intestinal absorption mechanisms has shown that TMA is absorbed via a carrier-mediated transport system in rats, with implications for understanding its pharmacokinetics in humans .

Propiedades

IUPAC Name |

tetramethylazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12N/c1-5(2,3)4/h1-4H3/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEMXHQIAXOOASZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12N+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

14190-16-0 (sulfate[2:1]), 15625-56-6 (tribromide), 1941-24-8 (nitrate), 2537-36-2 (perchlorate), 373-68-2 (fluoride), 4337-68-2 (triiodide), 64-20-0 (bromide), 75-57-0 (chloride), 75-58-1 (iodide), 75-59-2 (hydroxide) | |

| Record name | Tetramethylammonium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051923 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3048071 | |

| Record name | Tetramethylammonium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

74.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51-92-3, 19269-48-8 | |

| Record name | Tetramethylammonium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51-92-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetramethylammonium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051923 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetramethylammonium | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03095 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ammonium, (pentaiodide) | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102944 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tetramethylammonium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TETRAMETHYLAMMONIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H0W55235FC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.